2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile
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Overview
Description
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their stability and reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile typically involves multiple steps. One common method starts with benzocyclobutene, which undergoes a series of reactions including Grignard reactions and cycloadditions. For instance, benzocyclobutene can be reacted with (2-bromo-vinyl)-benzene in the presence of magnesium and dimethyldichlorosilane in dry tetrahydrofuran under an argon atmosphere . This process involves careful control of temperature and reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in the study of biological pathways and enzyme interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile can be compared with other bicyclic compounds such as benzocyclobutene and its derivatives. These compounds share similar structural features but differ in their reactivity and applications. For example:
Benzocyclobutene: Known for its use in polymer chemistry and as a precursor for various organic syntheses.
Bicyclo[4.2.0]octa-1,3,5-triene: Used in the study of aromaticity and as a building block for more complex molecules.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates, making it valuable in both research and industrial applications.
Properties
CAS No. |
2763758-99-0 |
---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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